molecular formula C8H7N5O2 B13162439 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylicacid

4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylicacid

Cat. No.: B13162439
M. Wt: 205.17 g/mol
InChI Key: XNDAOVALMVANPL-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and triazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-methylpyrimidine-5-carboxylic acid with azides in the presence of copper(I) catalysts can yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes involved in disease progression by binding to their active sites. This binding can disrupt normal enzyme function, leading to therapeutic effects such as reduced cell proliferation or pathogen inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Biological Activity

4-Methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid (CAS No. 1525730-80-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid is C8H7N5O2C_8H_7N_5O_2, with a molecular weight of 205.17 g/mol. Its structure includes a pyrimidine ring substituted with a triazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. In particular, derivatives of triazole-pyrimidine compounds have shown significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For example, one study demonstrated that specific derivatives exhibited promising antitubercular activity at concentrations as low as 10 μg/mL against resistant strains .

CompoundActivityConcentration
4-Methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid derivativeAntitubercular10 μg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study conducted on various cancer cell lines indicated that certain derivatives of this compound inhibited cell proliferation effectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Cell LineIC50 (μM)Mechanism
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)20Cell cycle arrest

Other Pharmacological Activities

In addition to antimicrobial and antitumor activities, 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid has been investigated for other pharmacological effects:

  • Anti-inflammatory : Some studies suggest that triazole-containing compounds can modulate inflammatory pathways.
  • Antioxidant : The presence of the triazole ring may contribute to antioxidant properties by scavenging free radicals.

Synthesis and Evaluation

A notable study involved the synthesis of various derivatives of 4-methyl-2-(1H-1,2,3-triazol-4-yl)pyrimidine-5-carboxylic acid through click chemistry techniques. The synthesized compounds were evaluated for their biological activities using standard assays for antimicrobial and cytotoxic effects .

Structure–Activity Relationship (SAR)

Research has focused on understanding the structure–activity relationship (SAR) of this compound. Modifications at different positions on the pyrimidine and triazole rings have been shown to significantly affect biological activity. For instance, substituents that enhance electron density on the triazole ring often lead to increased potency against microbial targets .

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

4-methyl-2-(2H-triazol-4-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H7N5O2/c1-4-5(8(14)15)2-9-7(11-4)6-3-10-13-12-6/h2-3H,1H3,(H,14,15)(H,10,12,13)

InChI Key

XNDAOVALMVANPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=NNN=C2

Origin of Product

United States

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